9,10-Ethanoanthracene-9(10H)-carbaldehyde

Description

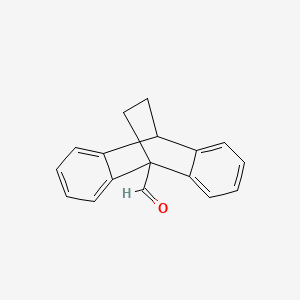

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-11-17-10-9-12(13-5-1-3-7-15(13)17)14-6-2-4-8-16(14)17/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZMYSHIRKBEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189822 | |

| Record name | 9,10-Ethanoanthracene-9(10H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36280-77-0 | |

| Record name | 9,10-Ethanoanthracene-9(10H)-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36280-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Ethanoanthracene-9(10H)-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036280770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Ethanoanthracene-9(10H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-ethanoanthracene-9(10H)-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 9,10 Ethanoanthracene 9 10h Carbaldehyde

Aldehyde Group Reactivity in the Constrained Ethanoanthracene Environment

The aldehyde group in 9,10-Ethanoanthracene-9(10H)-carbaldehyde is situated in a sterically hindered environment due to the bulky ethanoanthracene backbone. This steric hindrance plays a significant role in modulating its reactivity compared to simpler aliphatic or aromatic aldehydes.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the aldehyde moiety in this compound to the corresponding carboxylic acid, 9,10-Ethanoanthracene-9(10H)-carboxylic acid, is a key transformation. Several methods can be employed to achieve this conversion.

One common method is the Jones oxidation, which utilizes a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid. organic-chemistry.orgchegg.comconicet.gov.arresearchgate.netresearchgate.net The reaction proceeds through the formation of a chromate (B82759) ester intermediate from the aldehyde hydrate. Subsequent elimination, driven by the good leaving group character of the chromium species, yields the carboxylic acid. organic-chemistry.orgchegg.comconicet.gov.ar While yields for the direct oxidation of this compound are not widely reported, the oxidation of related sterically hindered aldehydes proceeds effectively under these conditions.

Alternative methods include air oxidation, which has been reported for a similar bridged bicyclic system, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid precursor, achieving an 85–90% conversion to the carboxylic acid at room temperature. Photocatalytic carboxylation using CO₂ as a carbonyl source in the presence of a ruthenium photocatalyst has also been explored for the direct conversion of 9,10-ethanoanthracene to the carboxylic acid, with preliminary yields around 30-40%.

| Oxidizing Agent | Product | Reported Yield/Conversion | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | 9,10-Ethanoanthracene-9(10H)-carboxylic acid | High (expected) | Common method for primary alcohol/aldehyde oxidation. organic-chemistry.orgchegg.comconicet.gov.arresearchgate.netresearchgate.net |

| Air Oxidation | 9,10-Ethanoanthracene-9(10H)-carboxylic acid | 85-90% conversion (for a related dichloro-derivative) | Milder conditions, but may require longer reaction times. |

| CO₂/Ru-photocatalyst | 9,10-Ethanoanthracene-9(10H)-carboxylic acid | 30-40% (preliminary) | A more recent, greener approach. |

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (9,10-Dihydro-9,10-ethanoanthracen-9-yl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net This reagent is a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to yield the alcohol.

| Reducing Agent | Product | Expected Outcome | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (9,10-Dihydro-9,10-ethanoanthracen-9-yl)methanol | High Yield | Standard reagent for aldehyde reduction. researchgate.net Reduction of a related propano-analogue is reported. youtube.com |

Condensation Reactions and Imine Formation

The aldehyde functionality of this compound can undergo condensation reactions with various nucleophiles, most notably with amines to form imines (Schiff bases) and with phosphorus ylides in the Wittig reaction.

Imine and Oxime Formation: The reaction with primary amines leads to the formation of the corresponding N-substituted imines. While specific examples with this compound are not detailed in the available literature, the formation of an oxime from a related (E)-anthracene-9-carbaldehyde has been reported with a 43% yield, indicating that condensation reactions at this position are feasible. researchgate.net Reductive amination, where the initially formed imine is reduced in situ with a reducing agent like sodium borohydride, can be used to synthesize secondary amines. youtube.com For instance, the reductive amination of a related propano-bridged aldehyde with methylamine (B109427) in the presence of titanium(IV) isopropoxide and subsequent reduction with sodium borohydride has been successfully demonstrated. youtube.com

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. youtube.comudel.eduspectrabase.comnih.gov This reaction involves the treatment of the aldehyde with a phosphorus ylide. For example, the reaction of 9-anthraldehyde (B167246), a close structural analogue, with benzyltriphenylphosphonium (B107652) chloride in the presence of a base like sodium hydroxide (B78521) yields trans-9-(2-phenylethenyl)anthracene. udel.edunih.gov The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using a phosphonate (B1237965) carbanion, is also a viable method for olefination and often favors the formation of (E)-alkenes. organic-chemistry.orgconicet.gov.arresearchgate.netwikipedia.orgresearchgate.net

| Reagent | Reaction Type | Product Type | Reported Yield (for analogous reactions) |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation | Imine (Schiff Base) | - |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime Formation | Oxime | 43% (for a related anthracene (B1667546) carbaldehyde oxime) researchgate.net |

| Phosphorus Ylide (Ph₃P=CHR) | Wittig Reaction | Alkene | Theoretical yield of 0.3454 g from 0.3118 g of 9-anthraldehyde reported. chegg.com |

| Phosphonate Carbanion ((RO)₂P(O)CH⁻R') | Horner-Wadsworth-Emmons Reaction | (E)-Alkene | - |

Transformations of the Anthracene Backbone and Ethano Bridge

The core structure of this compound is typically synthesized via a Diels-Alder reaction between a 9-substituted anthracene and a suitable dienophile, such as ethylene (B1197577). researchgate.netnih.govchegg.comsigmaaldrich.com Anthracene acts as the diene, reacting at its 9 and 10 positions. sigmaaldrich.com The presence of an electron-withdrawing group like the formyl group at the 9-position of anthracene can influence the reactivity and regioselectivity of the cycloaddition.

Once the ethanoanthracene scaffold is formed, further transformations of the anthracene backbone or the ethano bridge are less common due to the stability of the aromatic rings and the saturated nature of the bridge. However, reactions involving the substituents on the aromatic rings or modifications of the ethano bridge prior to the introduction of the carbaldehyde group are key strategies in the synthesis of a diverse range of derivatives. chegg.com For instance, the use of substituted ethylenes in the initial Diels-Alder reaction can introduce functionality onto the ethano bridge. nih.gov

Mechanistic Studies of this compound Reactions

The mechanisms of the key reactions involving this compound are generally well-understood from studies of related compounds.

Oxidation (Jones): The mechanism involves the formation of a chromate ester from the aldehyde hydrate, followed by an E2-like elimination to form the carboxylic acid. organic-chemistry.orgchegg.comconicet.gov.ar The rate-determining step is often the C-H bond cleavage at the aldehyde carbon. researchgate.net

Wittig Reaction: The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. youtube.comudel.edunih.gov This intermediate subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. nih.gov

Diels-Alder Reaction: This [4+2] cycloaddition reaction is a concerted process, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. sigmaaldrich.com Theoretical studies on the Diels-Alder reaction of anthracene derivatives have provided detailed insights into the electronic and steric factors that control the reaction's stereochemistry and regioselectivity.

Derivatization Strategies and Functionalization of the 9,10 Ethanoanthracene 9 10h Carbaldehyde Scaffold

Synthesis of Carboxylic Acid Derivatives from 9,10-Ethanoanthracene-9(10H)-carbaldehyde

The oxidation of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation that opens the door to a wide array of further derivatives, such as esters and amides. A common and efficient method for this conversion on the related anthracene (B1667546) scaffold involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger.

A documented procedure for the analogous 9-anthracenecarboxylic acid details the oxidation of 9-anthraldehyde (B167246) using sodium chlorite in a buffered aqueous solution of isopropanol. google.com In this reaction, 2-methyl-2-butene (B146552) is used as a scavenger to quench the hypochlorite (B82951) byproduct, which can otherwise lead to unwanted side reactions. The reaction proceeds under mild conditions, typically at room temperature, and provides the carboxylic acid in high purity and yield. google.com This method is directly applicable to the 9,10-ethanoanthracene scaffold.

Table 1: Oxidation of Anthracene Aldehydes

| Starting Material | Oxidizing Agent | Additives/Solvent | Product | Key Features |

|---|

Care must be taken to avoid over-oxidation, which can lead to the formation of anthraquinone (B42736) derivatives, thereby reducing the yield of the desired carboxylic acid. The choice of catalyst and careful control of reaction temperature are crucial for minimizing these side reactions. Once synthesized, the resulting 9,10-Ethanoanthracene-9(10H)-carboxylic acid can be converted into various derivatives, such as amides, which have been explored as glucocorticoid receptor modulators. jksus.org The synthesis of these carboxamides often proceeds via activation of the carboxylic acid, for example, to an acid chloride, followed by reaction with an appropriate amine.

Creation of Chiral Ethanoanthracene Derivatives

The rigid ethanoanthracene backbone is an attractive scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. The introduction of chirality can be achieved through the synthesis of optically active diols and diamines.

The synthesis of optically active diols from the 9,10-ethanoanthracene scaffold can provide valuable chiral building blocks. While direct synthesis from this compound is not extensively documented, established organic chemistry transformations offer plausible routes. One potential strategy involves converting the aldehyde to an alkene via a Wittig reaction. Subsequent asymmetric dihydroxylation of the newly formed double bond, for instance using osmium tetroxide with a chiral ligand, would yield the desired chiral diol.

Another approach involves the functionalization of vinyl groups already present on the scaffold. Research has shown that vinyl groups on a related 9,10-diethyl-9,10-ethenoanthracene-tetraone can undergo oxidation to form diol groups. acs.org This suggests that if a vinyl group is installed from the carbaldehyde, subsequent oxidation is a viable path to diols.

Chiral vicinal diamines are considered "privileged ligands" in asymmetric catalysis. chemrxiv.org A convenient, large-scale synthesis for the key chiral diamine, (11R,12R)- and (11S,12S)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, has been developed. researchgate.net This synthetic route does not start from the carbaldehyde but from anthracene itself, highlighting a fundamental pathway to this class of ligands.

The synthesis begins with a Diels-Alder reaction between anthracene and fumaryl (B14642384) chloride to produce the 11,12-diacid chloride. This intermediate is then converted into an acyl azide (B81097), which undergoes a thermal Curtius rearrangement to form an isocyanate, followed by hydrolysis to yield the racemic diamine. researchgate.net The resolution of the racemate is achieved by forming diastereomeric salts with a chiral acid, such as di-p-toluoyl-tartaric acid, allowing for the separation of the individual enantiomers. researchgate.net These enantiomerically pure diamines are crucial backbones for ligands used in reactions like the Trost asymmetric allylic alkylation. researchgate.net

Table 2: Synthesis of Chiral 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Anthracene, Fumaryl chloride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarbonyl chloride |

| 2 | Azide Formation | Sodium azide | Acyl azide intermediate |

| 3 | Curtius Rearrangement | Heat, then acid hydrolysis | Racemic 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene |

Introduction of Halogenated Substituents on the Ethanoanthracene Core

The introduction of halogen atoms onto the 9,10-ethanoanthracene core can be achieved through various synthetic strategies. These halogenated derivatives serve as crucial intermediates for further functionalization, enabling the synthesis of a wide array of novel compounds through cross-coupling reactions and other transformations. The primary approaches involve either the use of pre-halogenated precursors in the formation of the ethanoanthracene skeleton or the direct halogenation of the pre-formed scaffold.

One effective method for obtaining a halogenated ethanoanthracene core is through the Diels-Alder reaction, utilizing a halogenated anthracene as the diene. A notable example is the reaction of 9-bromoanthracene (B49045) with a suitable dienophile. jksus.org This approach allows for the regioselective synthesis of 9-bromo-9,10-dihydro-9,10-ethanoanthracene derivatives. The reaction can be conveniently carried out under microwave conditions, which often leads to improved reaction times and yields. jksus.org The regioselectivity of the cycloaddition, affording either ortho or meta isomers, is significantly influenced by the electronic and steric nature of the substituents on the dienophile. jksus.org

For instance, the reaction of 9-bromoanthracene with electron-withdrawing dienophiles such as acrylonitrile (B1666552), 2-chloroacrylonitrile, and acrylic acid has been shown to produce a mixture of ortho and meta cycloadducts, with the ortho isomer being the major product. jksus.org This indicates a preference for a specific orientation during the cycloaddition process, guided by the electronic effects of the substituents.

Table 1: Regioselective Synthesis of Halogenated Ethanoanthracene Derivatives via Diels-Alder Reaction jksus.org

| Diene | Dienophile | Major Isomer | Minor Isomer |

| 9-Bromoanthracene | Acrylonitrile | ortho | meta |

| 9-Bromoanthracene | 2-Chloroacrylonitrile | ortho | meta |

| 9-Bromoanthracene | Acrylic Acid | ortho | meta |

| 9-Bromoanthracene | 1-Cyano Vinyl Acetate | meta | ortho |

Another potential strategy involves the direct halogenation of the ethanoanthracene scaffold. While specific examples for this compound are not extensively detailed in the provided context, general methods for halogenating similar aromatic systems can be considered. The use of reagents like N-Bromosuccinimide (NBS) has been mentioned in the synthesis of other 9,10-dihydro-9,10-ethanoanthracene (B1295376) derivatives. acs.org Furthermore, the bromination of the parent anthracene system to produce poly-brominated species, which can then be chemically modified, highlights the accessibility of halogenated precursors. beilstein-journals.orgnih.gov For example, 9,10-dibromoanthracene (B139309) can be treated with bromine to yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can be a precursor to other functionalized anthracenes. beilstein-journals.orgnih.gov

Synthesis of Polyketone Building Blocks from Ethanoanthracene Frameworks

The rigid, non-planar framework of the 9,10-ethanoanthracene unit makes it an attractive scaffold for the construction of complex molecular architectures, including polyketone building blocks. These polyketones are valuable precursors for a variety of organic functional materials. beilstein-journals.orgresearchgate.net A key strategy for synthesizing polyketones from the ethanoanthracene framework involves the oxidation of alkoxy groups on the aromatic rings of a suitable derivative.

A pertinent example is the synthesis of 9,10-diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone, a polyketone building block that also incorporates vinyl functional groups. beilstein-journals.orgresearchgate.net The synthesis of this complex molecule showcases a multi-step process starting from a pre-functionalized ethanoanthracene derivative.

The synthetic sequence can be summarized as follows:

Demethylation: A precursor molecule, such as a tetramethoxy-substituted ethanoanthracene derivative, undergoes demethylation to expose the hydroxyl groups. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃). acs.org

Oxidation: The resulting tetrahydroxy intermediate is then oxidized to the corresponding tetraone (a polyketone). A common and effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

This synthetic route provides access to a highly functionalized building block where the ketone groups can be used for further transformations, such as the synthesis of N-doped polyaromatic hydrocarbons (N-PAHs) and other advanced materials. beilstein-journals.orgresearchgate.net

Table 2: Key Steps in the Synthesis of a Polyketone from an Ethanoanthracene Framework acs.org

| Step | Starting Material | Reagent | Product |

| 1 | Tetramethoxy ethanoanthracene derivative | Boron tribromide (BBr₃) | Tetrahydroxy ethanoanthracene derivative |

| 2 | Tetrahydroxy ethanoanthracene derivative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Ethanoanthracene-tetraone (Polyketone) |

The development of such synthetic strategies underscores the utility of the 9,10-ethanoanthracene scaffold in creating novel and functional molecular components for materials science and organic electronics.

Advanced Structural Elucidation and Characterization Techniques for 9,10 Ethanoanthracene 9 10h Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise conformation and configuration of 9,10-ethanoanthracene derivatives in solution. The rigid, bicyclic structure of the ethanoanthracene core imposes a distinct boat-like conformation on the six-membered rings, which is clearly reflected in the NMR spectrum. mdpi.com

Detailed ¹H and ¹³C NMR analyses provide a wealth of structural information:

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. In derivatives like 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, computational DFT methods have been used to calculate the ¹³C NMR spectra, showing strong agreement with experimental results and aiding in the definitive assignment of each carbon signal. mdpi.com For 9,10-Ethanoanthracene-9(10H)-carbaldehyde, the aldehyde carbon would produce a highly characteristic downfield signal.

Conformational and Configurational Studies: The stereochemistry of substituents on the ethanoanthracene framework can be definitively established using NMR. For example, the conformations of cis- and trans-9,10-diethyl-9,10-dihydro-9,10-dihydroxyanthracenes were successfully deduced from their NMR spectra. rsc.org The coupling constants (J-values) between adjacent protons provide critical information about dihedral angles, allowing for a detailed conformational picture.

Table 1: Representative NMR Data for a 9,10-Ethanoanthracene Derivative Data based on 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene. researchgate.net

| Nucleus | Type of Atom | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹³C | Aromatic C-H | 124.03 - 127.44 |

| ¹³C | Quaternary Aromatic C | 138.64 - 143.46 |

| ¹³C | Bridge C-H | 49.41 |

| ¹³C | Bridge C-N | 58.27 |

| ¹H | Bridge C-H | 4.3 (s, 2H) |

| ¹H | Bridge C-H (substituted) | 2.85 (s, 2H) |

| ¹H | Aromatic C-H | 7.1 - 7.4 (m, 8H) |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute solid-state structure of a molecule. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Studies on closely related ethanoanthracene derivatives have established key structural features:

Molecular Geometry: The analysis consistently confirms the rigid, cage-like structure of the ethanoanthracene framework. The three six-membered rings of the core are forced into a boat conformation. mdpi.com A defining feature is the dihedral angle between the two flanking benzene (B151609) rings, which has been measured at 57.21° in 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. mdpi.com

Crystal System and Packing: Ethanoanthracene derivatives often crystallize in common space groups. For example, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid N,N'-dimethylhydrazide crystallizes in the monoclinic P2₁ space group. researchgate.net The related 9,10-dihydro-9,10-ethanoanthracene-11,12-dione (B3049934) crystallizes in the monoclinic P 1 21/c 1 space group. nih.gov The crystal packing is governed by intermolecular forces, which can be further analyzed using techniques like Hirshfeld surface analysis. researchgate.net

Table 2: Crystallographic Data for Selected 9,10-Ethanoanthracene Derivatives

| Compound | Crystal System | Space Group | Key Bond Angles/Lengths | Reference |

|---|---|---|---|---|

| 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid N,N'-dimethylhydrazide | Monoclinic | P2₁ | a = 9.737 Å, b = 9.651 Å, c = 9.741 Å, β = 103.06° | researchgate.net |

| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | Monoclinic | P2₁/c | Dihedral angle between benzene rings: 57.21° | mdpi.com |

| 9,10-dihydro-9,10-ethanoanthracene-11,12-dione | Monoclinic | P 1 21/c 1 | a = 8.6876 Å, b = 14.2494 Å, c = 9.2839 Å, β = 97.4170° | nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion (M⁺): In an MS experiment, the molecule is ionized, typically by electron impact, to form a molecular ion. For this compound (C₁₇H₁₄O), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 234.3 g/mol . chemguide.co.uk

Fragmentation Patterns: The high-energy molecular ion often undergoes fragmentation into smaller, more stable charged fragments. For aldehydes, characteristic fragmentation pathways include:

Loss of a Hydrogen Radical: Cleavage of the aldehydic C-H bond results in a prominent peak at M-1. libretexts.org

Loss of a Formyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the loss of the CHO group, producing a peak at M-29. libretexts.org

Retro-Diels-Alder Reaction: A characteristic fragmentation for the ethanoanthracene system is a retro-Diels-Alder reaction, which would break the molecule into an anthracene (B1667546) cation radical (m/z 178) and a neutral ethylene (B1197577) molecule. This pathway provides strong evidence for the core structure.

The relative abundance of these fragment ions helps to piece together the molecular structure, with more stable carbocations typically producing more intense peaks in the spectrum. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be dominated by several key absorption bands:

Aldehyde C=O Stretch: The most intense and easily identifiable peak would be from the carbonyl (C=O) stretching vibration. For a saturated aldehyde, this sharp peak typically appears around 1730 cm⁻¹. libretexts.org

Aldehyde C-H Stretch: A hallmark of an aldehyde is the presence of two weak to medium C-H stretching bands for the aldehyde proton. These characteristic peaks appear at approximately 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgpressbooks.pub The presence of both peaks is strong confirmation of the aldehyde functional group.

Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the benzene rings typically appear at wavenumbers just above 3000 cm⁻¹ (usually 3020-3100 cm⁻¹). pressbooks.pub

Aliphatic C-H Stretch: The C-H bonds of the ethano bridge show strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | ~ 1730 | Strong, Sharp |

| Aldehyde (CHO) | C-H Stretch | ~ 2850 and ~ 2750 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3020 - 3100 | Medium |

| Ethano Bridge | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, providing deep insight into how molecules are arranged in the solid state. rsc.org This analysis is performed on data obtained from single-crystal X-ray diffraction.

The Hirshfeld surface is mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum with intense red spots. These spots indicate the most significant interactions, such as hydrogen bonds. nih.gov

For ethanoanthracene derivatives, Hirshfeld analysis reveals the dominant forces in the crystal packing:

O···H and C···H Contacts: In derivatives containing oxygen, such as carboxylic acids or the target carbaldehyde, contacts between oxygen and hydrogen (O···H) become very important, representing hydrogen bonding or strong dipole-dipole interactions. mdpi.comresearchgate.net Carbon-hydrogen (C···H) contacts also make a substantial contribution. researchgate.net

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Analysis for a Related Ethanoanthracene Data based on 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid. researchgate.net

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 57.1 - 59.1 |

| C···H / H···C | 19.2 - 22.7 |

| O···H / H···O | 15.6 - 15.8 |

| C···C | 2.1 - 4.7 |

| C···O / O···C | 1.1 - 2.5 |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid |

| 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene |

| 9,10-diethyl-9,10-dihydro-9,10-dihydroxyanthracene |

| 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid |

| 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid N,N'-dimethylhydrazide |

| 9,10-dihydro-9,10-ethanoanthracene-11,12-dione |

| Anthracene |

Computational and Theoretical Investigations of 9,10 Ethanoanthracene 9 10h Carbaldehyde Systems

Density Functional Theory (DFT) Studies of Electronic Behavior

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, making it ideal for analyzing complex organic molecules like ethanoanthracene derivatives. researchgate.netmdpi.com Researchers utilize DFT to calculate a range of molecular properties, including the distribution of electrons, molecular orbital energies, and electrostatic potential, which together dictate the molecule's reactivity and intermolecular interactions. mdpi.comnih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that helps predict a molecule's chemical reactivity and kinetic stability. nist.govmdpi.comossila.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. mdpi.comossila.com In contrast, a large gap implies greater stability.

For anthracene-based systems, the HOMO-LUMO gap is a key factor in designing materials for optoelectronic applications. ossila.comnih.govresearchgate.net DFT calculations on related anthracenyl chalcone (B49325) derivatives have shown that the energy gap is suitable for such applications. nih.gov For instance, studies on 1,2-di-9-anthryl-1,2-dibromodiborane(4), a complex anthracene (B1667546) derivative, revealed a small HOMO-LUMO gap of 1.57 eV, which was determined from its UV/Vis absorption spectrum. nih.gov It is expected that 9,10-Ethanoanthracene-9(10H)-carbaldehyde would also possess a significant HOMO-LUMO gap, characteristic of the stable ethanoanthracene scaffold, which would be influenced by the electron-withdrawing nature of the carbaldehyde group.

Table 1: Representative HOMO-LUMO Gap Data for Related Anthracene Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Anthracenyl Chalcone Derivative (I) | DFT | - | - | 3.40 |

| Anthracenyl Chalcone Derivative (II) | DFT | - | - | 3.28 |

This table presents data from closely related compounds to illustrate typical energy gap values in similar molecular systems. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules and biological targets. nih.govresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-neutral potentials.

For ethanoanthracene derivatives with oxygen-containing functional groups, such as the carbaldehyde in this compound, MEP analysis is particularly insightful. In a study of a related 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid, the MEP map showed that the most negative potential (electron-rich regions) was concentrated around the oxygen atoms of the carboxylic group. researchgate.net A similar distribution would be expected for the target carbaldehyde, with the aldehydic oxygen atom being the most electron-rich site, making it a primary center for hydrogen bonding and other intermolecular interactions. researchgate.netnih.gov

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction, and is a key determinant of a substance's physical properties, such as solubility and boiling point, as well as its interaction with external electric fields.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus within a molecule, it is possible to predict its ¹H and ¹³C NMR spectra with a high degree of accuracy. researchgate.net This predictive capability is invaluable for structure elucidation and for confirming experimental findings. researchgate.net

The comparison between theoretically calculated and experimentally observed chemical shifts serves as a rigorous test for the accuracy of the computed molecular structure. researchgate.net Studies on complex molecules, including derivatives of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework, have demonstrated an excellent correlation between DFT-calculated and experimental NMR data. For example, the analysis of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid showed a nearly perfect linear relationship (R² values between 0.9705 and 0.9884) for both ¹H and ¹³C chemical shifts. This strong agreement validates the use of DFT methods for accurately modeling the structural and electronic environment of this class of compounds. Given this proven accuracy, similar computational approaches would reliably predict the NMR spectra of this compound.

Table 2: Correlation Between Experimental and Theoretical NMR Shifts for a Related Ethanoanthracene Derivative

| Nucleus | Correlation Coefficient (R²) |

|---|---|

| ¹H | 0.9884 |

Data derived from studies on 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, demonstrating the predictive power of DFT for this molecular system.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comyoutube.com For rigid polycyclic systems like this compound, the conformational possibilities are limited, but understanding the most stable conformation is key to comprehending its properties.

Intermolecular Interactions and Crystal Stability Simulations via Hirshfeld Calculations

In studies of ethanoanthracene derivatives, Hirshfeld analysis has provided detailed insights into their molecular packing. For 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid, the analysis revealed that the crystal structure is primarily stabilized by a combination of hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) contacts. researchgate.net The presence of the carboxylic acid group leads to significant O···H interactions, which are crucial for forming strong hydrogen bonds that direct the crystal packing.

For this compound, a similar set of interactions would be expected to dictate its solid-state structure. The aldehydic oxygen would be a key participant in O···H hydrogen bonds, while the numerous hydrogen atoms on the aromatic and ethano framework would lead to extensive H···H and C···H contacts. These weak, yet numerous, interactions collectively stabilize the three-dimensional supramolecular assembly.

Table 3: Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Ethanoanthracene

| Interaction Type | Contribution Percentage (%) |

|---|---|

| H···H | 57.1 - 59.1 |

| C···H / H···C | 19.2 - 22.7 |

| O···H / H···O | 15.6 - 15.8 |

| C···C | 2.1 - 4.7 |

Data based on the analysis of 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid, illustrating the typical interactions governing crystal stability in this family of compounds. researchgate.net

Advanced Applications and Research Directions of 9,10 Ethanoanthracene 9 10h Carbaldehyde and Its Derivatives

Utilization in Organic Electronic Devices

The inherent properties of the anthracene (B1667546) unit, such as its appropriate energy levels and potential for strong intermolecular interactions, make it a foundational component for organic electronic materials. rsc.orgresearchgate.net The ethano bridge provides a rigid, well-defined separation between the aromatic systems, influencing molecular packing and electronic coupling, which are critical parameters in device performance. Derivatives of the 9,10-ethanoanthracene core are noted for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs).

Anthracene derivatives are widely employed as light-emitting materials in the field of organic electronics, specifically within OLEDs. The rigid structure of the 9,10-ethanoanthracene framework can be functionalized to tune the photophysical properties of the resulting molecules. Research has shown that incorporating nitrogen-containing heterocycles onto a 9,10-dimethyl-9,10-ethanoanthracene backbone produces compounds with significant potential for organic optoelectronics. These derivatives exhibit distinct fluorescence characteristics that can be modified by altering the substituents, demonstrating their utility as tailored emitters in OLED devices.

Organic Field-Effect Transistors (OFETs) represent a key technology for next-generation flexible and lightweight electronic devices. rsc.orgfraunhofer.de The performance of an OFET is heavily dependent on the semiconductor material's ability to transport charge, a property quantified by carrier mobility. Anthracene and its derivatives are a significant class of semiconductors for OFETs due to the planar structure of the anthracene core, which facilitates strong intermolecular interactions crucial for efficient charge transport. rsc.orgresearchgate.net

While specific research on 9,10-Ethanoanthracene-9(10H)-carbaldehyde in OFETs is not widespread, the principles governing anthracene-based semiconductors apply. The rigid ethanoanthracene scaffold can be used to create well-defined molecular architectures. By preventing the complete planar stacking that can sometimes lead to undesirable excimer formation, while still allowing for significant electronic communication, these structures could offer a way to fine-tune the morphology and charge mobility in the thin films that form the active layer of an OFET. rsc.orgresearchgate.net The development of materials with high carrier mobility is essential for producing high-speed circuits, and the structural control offered by the ethanoanthracene backbone makes its derivatives promising candidates for investigation in this area.

Integration into Novel Materials Science

The unique geometry of the 9,10-ethanoanthracene unit allows for its integration into larger molecular and polymeric systems, enabling the creation of materials with highly specific and engineered properties.

The 9,10-ethanoanthracene framework serves as a versatile scaffold for creating molecules with tailored photophysical properties. A study on 9,10-dimethyl-9,10-ethanoanthracene fused with various nitrogen-containing heterocycles revealed a strong correlation between molecular structure and optical behavior. By reacting a tetraamino-functionalized ethanoanthracene intermediate with different diketones, a series of quinoxaline (B1680401) derivatives were synthesized, each exhibiting unique absorption and emission spectra.

For instance, derivatives with aryl groups showed different spectral shifts compared to those with alkyl groups. The study also produced thiadiazole and selenadiazole analogs, with the thiadiazole derivative displaying significantly higher fluorescence intensity than its selenium counterpart. This work underscores the platform's potential for developing new functional chromophores for organic optoelectronics.

Table 1: Optical Properties of Quinoxaline Derivatives of 9,10-Dimethyl-9,10-ethanoanthracene

| Compound | R Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| 6a | Phenyl | 328, 430 | 525 |

| 6b | 4-Methylphenyl | 329, 432 | 527 |

| 6c | 4-Methoxyphenyl | 330, 438 | 535 |

| 6d | 4-Fluorophenyl | 327, 428 | 523 |

| 6e | 2-Thienyl | 335, 455 | 550 |

| 6f | Methyl | 325, 410 | 505 |

The rigidity and defined structure of the 9,10-ethanoanthracene core make it an ideal component for reinforcing polymer backbones to create materials with enhanced mechanical properties. High-performance polymers like polyimides, known for their thermal stability and mechanical strength, are synthesized from the polymerization of diamines and dianhydrides. taylorfrancis.com

Role as Chiral Ligands in Enantioselective Catalysis

The C2-symmetric scaffold of certain 9,10-ethanoanthracene derivatives makes them excellent backbones for the design of chiral ligands used in asymmetric catalysis. These ligands are crucial for synthesizing single-enantiomer molecules, a vital process in the pharmaceutical industry.

A convenient, scalable synthesis for 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene has been developed. fraunhofer.de This diamine serves as the chiral component for several important ligands, most notably the Trost asymmetric allylic alkylation ligand. fraunhofer.de The synthesis starts with a Diels-Alder reaction between anthracene and fumaryl (B14642384) chloride, followed by a Curtius rearrangement and hydrolysis to yield the racemic diamine. This mixture is then resolved to produce the individual enantiomers, which are foundational for these powerful catalytic tools. fraunhofer.de

Furthermore, asymmetric cycloadditions using anthracene have been explored to generate chiral ethanoanthracene structures. researchgate.net By reacting anthracene with fumarates prepared from optically active alcohols, researchers have achieved high yields and diastereomeric excesses of the resulting bicyclic dicarboxylic acids. researchgate.net These chiral acids are valuable synthetic intermediates. This approach demonstrates another pathway to harness the ethanoanthracene framework for applications in enantioselective synthesis. researchgate.net

Table 2: Ethanoanthracene Derivatives in Asymmetric Catalysis

| Base Derivative | Application | Catalytic Process | Ref. |

|---|---|---|---|

| (1R,2R)- or (1S,2S)-11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene | Chiral backbone for ligands | Trost Asymmetric Allylic Alkylation | fraunhofer.de |

Exploration as Precursors for Optically Active Molecular Structures

The development of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. The inherent chirality of certain substituted 9,10-ethanoanthracene derivatives makes them attractive starting points for the synthesis of optically active molecular structures. While direct and extensive research on the use of this compound as a chiral precursor is not widely documented in readily accessible literature, the broader class of 9-substituted ethanoanthracenes has been explored in the context of asymmetric synthesis.

A key strategy for inducing chirality in the ethanoanthracene framework is through asymmetric Diels-Alder reactions. For instance, the reaction of a C-9 substituted anthracene, such as 9-methoxyanthracene, with a chiral dienophile like a chiral sulfinylmaleimide, has been shown to produce optically active 9,10-dihydro-9,10-ethanoanthracene (B1295376) derivatives. doi.orgnih.gov This approach establishes stereocenters on the ethano-bridge, the configuration of which is directed by the chiral auxiliary on the dienophile.

Although specific examples of stereoselective reductions or additions to the aldehyde group of this compound are not prominently reported, this functionality theoretically offers a pathway to chiral alcohols and other derivatives. The steric hindrance imposed by the bulky ethanoanthracene scaffold could influence the facial selectivity of nucleophilic attack on the carbonyl carbon, potentially leading to diastereoselectivity when another chiral center is present in the molecule or in the reagent.

Further research into the stereoselective transformations of the carbaldehyde group, such as asymmetric hydrogenation, allylation, or aldol (B89426) reactions, could unlock the full potential of this compound as a versatile chiral building block. The development of such methodologies would provide access to a new library of enantiomerically enriched ethanoanthracene derivatives for various applications.

Scaffold Development in Medicinal Chemistry for Potential Drug Candidates

The unique, rigid, and three-dimensional topology of the 9,10-ethanoanthracene scaffold makes it a "privileged structure" in medicinal chemistry. Its structural similarity to the antidepressant maprotiline (B82187) has spurred investigations into its potential as a core for developing new therapeutic agents. nih.govmdpi.com The scaffold's lipophilic nature and its ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and as modulators of cannabinoid and glucocorticoid receptors. nih.govmdpi.com

Design and Synthesis of Ethanoanthracene-based Scaffolds

The primary method for constructing the 9,10-ethanoanthracene scaffold is the Diels-Alder reaction between an anthracene derivative (the diene) and a dienophile. This cycloaddition approach is highly versatile, allowing for the introduction of a wide variety of substituents onto both the anthracene core and the resulting ethano bridge. mdpi.comresearchgate.net

For instance, in the pursuit of novel anticancer agents, researchers have synthesized libraries of ethanoanthracene derivatives by reacting 9-substituted anthracenes, such as (E)-9-(2-nitrovinyl)anthracene or 3-(anthracen-9-yl)-1-arylprop-2-en-1-ones (anthracene chalcones), with various dienophiles like maleic anhydride (B1165640) and N-substituted maleimides. mdpi.comresearchgate.net These reactions lead to the formation of complex, polycyclic structures with multiple stereocenters.

The aldehyde functionality of this compound serves as a key starting point for further structural diversification. It can be readily converted into a range of other functional groups, including:

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride.

Imines: Condensation with primary amines.

Alcohols: Reduction of the aldehyde.

Carboxylic acids: Oxidation of the aldehyde.

These transformations allow for the introduction of different pharmacophoric features and the exploration of a broader chemical space, which is essential for identifying potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies on Modified Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead scaffold. For the 9,10-ethanoanthracene framework, SAR studies have primarily focused on identifying substituents that enhance potency and selectivity for specific biological targets, particularly in the context of anticancer drug discovery.

In studies targeting Burkitt's lymphoma and chronic lymphocytic leukemia, libraries of ethanoanthracene derivatives have been synthesized and evaluated for their antiproliferative and pro-apoptotic effects. mdpi.comresearchgate.net These studies have revealed several key SAR insights:

Substitution on the Ethano Bridge: Modifications on the ethano bridge, often introduced via the dienophile in the initial Diels-Alder reaction, significantly impact biological activity. For example, the presence of a maleimide (B117702) ring on the ethano bridge has been found to be a favorable feature for antiproliferative activity. mdpi.com

N-Substitution on the Maleimide Ring: When a maleimide group is incorporated into the scaffold, the nature of the substituent on the nitrogen atom plays a critical role. N-aryl substitution with various functional groups (halogens, ethers, ketones, etc.) on the phenyl ring has been shown to modulate the antiproliferative potency against different cancer cell lines. mdpi.com

Modifications at the 9-Position: The substituent at the 9-position of the original anthracene core also influences the biological profile. Derivatives with a nitrovinyl group at this position have demonstrated potent pro-apoptotic effects. researchgate.net

The tables below summarize some of the key findings from SAR studies on ethanoanthracene derivatives as potential anticancer agents.

Table 1: SAR of N-Aryl Substituted Ethanoanthracene Analogs against Burkitt's Lymphoma Cell Lines

| Compound | N-Aryl Substituent | % Cell Viability (MUTU-I, 1 µM) | % Cell Viability (DG-75, 1 µM) |

| 16a | Phenyl | 10% | >5% |

| 16b | 4-Fluorophenyl | <5% | >5% |

| 16c | 4-Chlorophenyl | <5% | <5% |

| 16d | 4-Bromophenyl | <5% | <5% |

| 16e | 4-Iodophenyl | <5% | >5% |

| 16f | 4-Methoxyphenyl | <5% | >5% |

| Data derived from studies on antiproliferative activity. mdpi.com |

Table 2: Antiproliferative Activity of Selected Ethanoanthracene Derivatives against Chronic Lymphocytic Leukemia (CLL) Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 20a | HG-3 | 0.87 |

| 20a | PGA-1 | 1.12 |

| 20f | HG-3 | 0.95 |

| 20f | PGA-1 | 1.34 |

| 23a | HG-3 | 2.45 |

| 23a | PGA-1 | 3.11 |

| 25n | HG-3 | 0.55 |

| 25n | PGA-1 | 0.68 |

| Data represents the half-maximal inhibitory concentration (IC50) and is derived from studies on antiproliferative effects. nih.gov |

These SAR studies underscore the importance of systematic structural modification of the 9,10-ethanoanthracene scaffold in the development of potent and selective drug candidates. The continued exploration of this versatile chemical entity holds significant promise for the discovery of novel therapeutics.

Future Perspectives in 9,10 Ethanoanthracene 9 10h Carbaldehyde Research

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The foundational method for constructing the ethanoanthracene skeleton is the Diels-Alder [4+2] cycloaddition reaction between an anthracene (B1667546) core and a suitable dienophile. nih.govnih.govscribd.com For 9,10-Ethanoanthracene-9(10H)-carbaldehyde, this traditionally involves the reaction of anthracene with an α,β-unsaturated aldehyde like acrolein. orientjchem.org However, future research is likely to focus on methodologies that offer greater control and efficiency.

Emerging synthetic strategies could include:

Microwave-Assisted Synthesis : This technique has been shown to accelerate Diels-Alder reactions involving substituted anthracenes, potentially reducing reaction times and improving yields for the synthesis of the target aldehyde. jksus.org

Photocatalytic Dearomative Cycloadditions : Recent advancements in photocatalysis enable [4+2] cycloadditions under mild, visible-light-driven conditions. nih.gov Developing a photocatalytic system for the reaction of anthracene with acrolein could provide a more sustainable and controlled synthetic route. nih.gov

Flow Chemistry : Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety for highly reactive intermediates, and easier scalability compared to batch processes.

Novel Lewis Acid Catalysis : The regioselectivity of Diels-Alder reactions with substituted anthracenes can be challenging. nih.govorientjchem.org Research into new chiral or achiral Lewis acid catalysts could enhance the selectivity for the desired bridgehead-substituted product and potentially enable enantioselective synthesis for creating chiral derivatives. nih.govnih.gov

| Methodology | Potential Advantage | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Green Chemistry, Process Intensification |

| Photocatalysis | Mild reaction conditions, sustainable energy source | Asymmetric Catalysis, Photochemistry |

| Flow Chemistry | Enhanced safety, scalability, and control | Process Chemistry, Chemical Engineering |

| Novel Catalysis | Improved regioselectivity and enantioselectivity | Asymmetric Synthesis, Organometallic Chemistry |

Novel Functionalization Strategies for Diverse Derivatization

The bridgehead aldehyde group is a versatile functional handle, serving as a gateway for extensive derivatization. While classical aldehyde reactions such as Henry-Knoevenagel condensations, Wittig reactions, and the formation of imines, oximes, and hydrazones are well-established for related scaffolds, nih.gov future work will likely explore more complex transformations.

Future functionalization strategies could focus on:

Multicomponent Reactions : Using the aldehyde as a key component in multicomponent reactions (e.g., Ugi or Passerini reactions) could rapidly generate a library of highly complex and diverse derivatives from simple starting materials.

Reductive Amination : This reaction can be used to install a variety of primary and secondary amine functionalities, which are valuable for biological applications or as ligands for metal catalysts.

Conversion to other Functional Groups : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The carboxylic acid, in particular, is a precursor to amides, esters, and acid chlorides, significantly broadening the scope of accessible derivatives. researchgate.netnih.gov

Asymmetric Synthesis : Asymmetric addition to the aldehyde group using chiral nucleophiles or catalysts can create a stereocenter at the ethano-bridge, leading to novel chiral ligands and auxiliaries for asymmetric catalysis. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

The rigid geometry of the ethanoanthracene framework makes it an excellent subject for detailed structural analysis. While standard NMR and IR spectroscopy are fundamental, advanced techniques will be crucial for characterizing novel, complex derivatives and understanding their dynamic behavior.

Advanced NMR Techniques : Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC, and NOESY) will be indispensable for the unambiguous assignment of protons and carbons in complex derivatives, especially for determining the stereochemistry of adducts. jksus.org

X-Ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural information, confirming connectivity, conformation, and intermolecular interactions in the solid state. researchgate.netnih.govacs.org Future work will involve crystallizing new derivatives, including host-guest complexes and polymeric materials, to understand their three-dimensional architecture. nih.govresearchgate.net For example, the crystal structure of the related 9,10-dihydro-9,10-ethanoanthracene-11,12-dione (B3049934) has been determined, providing a precedent for the analysis of such rigid systems. nih.gov

Variable-Temperature (VT) Studies : VT-NMR and VT-X-ray diffraction can provide insights into the dynamic processes of molecules, such as the rotation of substituents or the motion of guest molecules within a host framework built from this scaffold. nih.gov

Predictive Computational Modeling for Rational Design and Discovery

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work. For the ethanoanthracene scaffold, computational modeling is already used to understand reaction mechanisms and electronic properties. jksus.orgoup.com

Future directions in computational modeling include:

Reaction Pathway Analysis : Using Density Functional Theory (DFT) to model the transition states of Diels-Alder reactions can help predict the regioselectivity with different dienophiles and guide the design of catalysts that favor the desired isomer. nih.govjksus.org

Property Prediction : Calculating electronic properties (HOMO/LUMO levels), absorption spectra, and charge transport characteristics can predict the suitability of new derivatives for applications in organic electronics. oup.comrsc.org

Supramolecular System Design : Molecular dynamics simulations and DFT can be used to model the formation of host-guest complexes, predict binding affinities, and design novel molecular cages and porous materials with specific recognition properties. nih.govmdpi.com

| Predicted Parameter (DFT) | Experimental Technique | Purpose |

| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | Structural verification and assignment |

| Bond Lengths & Angles | X-Ray Crystallography | Conformation and strain analysis |

| UV-Vis Absorption Maxima | UV-Vis Spectroscopy | Correlation of electronic structure with optical properties |

| Reaction Energy Profile | Kinetic Studies | Understanding reaction mechanisms and selectivity |

Expanding Applications in Cutting-Edge Materials and Catalysis

The inherent rigidity and three-dimensional shape of the 9,10-ethanoanthracene scaffold are highly desirable for creating advanced materials and catalysts. rsc.orgresearchgate.net The bridgehead aldehyde provides a crucial anchor point for integrating the scaffold into larger systems.

Porous Organic Polymers (POPs) : The aldehyde can be used in condensation reactions with various linkers to form POPs. The rigidity of the ethanoanthracene unit prevents the collapse of the porous structure, making these materials promising for gas storage and separation. researchgate.net

Non-Fullerene Acceptors : Triptycene-based, three-dimensional molecules are being designed as non-fullerene acceptors for organic solar cells to reduce crystalline domain formation and improve exciton (B1674681) separation. rsc.org The ethanoanthracene-carbaldehyde is a prime candidate for derivatization into similar three-bladed propeller structures.

Catalyst Ligand Development : The scaffold can be functionalized via the aldehyde to create bidentate or polydentate ligands. The rigid backbone enforces a specific bite angle on the coordinated metal center, which can lead to high selectivity in catalytic reactions such as hydrocyanation. wikipedia.org

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry and nanotechnology leverage precisely defined molecular building blocks to construct functional architectures. The ethanoanthracene scaffold is an ideal component due to its predictable geometry and chemical stability. nih.govrsc.orgresearchgate.net

Molecular Cages and Hosts : The aldehyde groups can serve as vertices in the template-directed synthesis of molecular cages. acs.org These cages can encapsulate guest molecules, acting as nanoscale containers for drug delivery or as sensors. nih.govresearchgate.net

Molecular Machines : Triptycene derivatives have been incorporated into molecular motors and gyroscopes. nih.govnih.gov The aldehyde functionality allows for the covalent attachment of other moving parts, enabling the construction of new, light- or chemically-driven molecular machines.

Self-Assembled Monolayers (SAMs) : Derivatives of the aldehyde could be designed to anchor onto surfaces, forming highly ordered SAMs. The rigid scaffold would project away from the surface, creating a well-defined three-dimensional surface for controlling wettability, protein adsorption, or sensing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.